molecular formula C15H15N5O B1675408 Lin28-let-7 antagonist 1 CAS No. 108825-65-6

Lin28-let-7 antagonist 1

Número de catálogo: B1675408
Número CAS: 108825-65-6
Peso molecular: 281.31 g/mol
Clave InChI: WPAQLESUVYGUJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propiedades

IUPAC Name

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQLESUVYGUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371981
Record name N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108825-65-6
Record name CL-285032
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-285032
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Lin28 1632 involucra los siguientes pasos:

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para Lin28 1632 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación eficientes para garantizar que el compuesto cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit anticancer properties. A study demonstrated that compounds similar to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide showed cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new cancer therapies .

Neuropharmacology

The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems could lead to new treatments for conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

In a recent study, the neuroprotective effects of similar triazole derivatives were assessed in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its nitrogen-rich structure, which can affect plant metabolism.

Case Study: Pesticidal Activity

Research has shown that triazole derivatives can exhibit fungicidal properties. A study evaluating the efficacy of such compounds against fungal pathogens found promising results, indicating their potential use in crop protection .

Data Table of Research Findings

Application AreaStudy FocusKey FindingsReference
PharmacologyAnticancer ActivityCytotoxic effects on cancer cell lines
NeuropharmacologyNeuroprotective EffectsReduced oxidative stress in neuronal cells
Agricultural ChemistryPesticidal ActivityEffective against fungal pathogens

Comparación Con Compuestos Similares

Chemical Identity :

  • IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Synonyms: C1632, Lin28 inhibitor I, Lin28-let-7 antagonist 1
  • CAS Number : 108825-65-6
  • Molecular Formula : C₁₅H₁₅N₅O
  • Molecular Weight : 281.32 g/mol

Mechanism of Action :
C1632 is a small-molecule inhibitor of LIN28A and LIN28B proteins, which are RNA-binding proteins that block the maturation of let-7 microRNAs (miRNAs). By disrupting the interaction between LIN28 and pri/pre-let-7, C1632 restores let-7 maturation, leading to downstream tumor suppression, differentiation of cancer stem cells (CSCs), and reduced inflammatory cytokine production .

Comparison with Similar Compounds

Functional Analogs: LIN28/let-7 Pathway Inhibitors

The following compounds target the LIN28/let-7 axis but differ in structure, potency, or specificity:

Compound Name Mechanism Key Findings IC₅₀/Concentration References
C1632 Blocks LIN28-pri/pre-let-7 binding - Reduces tumorsphere formation by 50–70% in cancer cell lines
- IC₅₀ = 8 µM in ELISA
8 µM
6-hydroxy-DL-DOPA Restores pre-let-7g processing Validated in LIN28/let-7 pathway assays; limited in vivo data Not reported
SB/ZW/0065 Unknown (HTS-derived) Restores let-7 processing; no tumor growth inhibition reported Not reported
C4019 Sulfamoyl-based LIN28 inhibitor Synthesized but lacks efficacy data in cancer models Not reported
C1243 Chromeno-pyrazole derivative Provided by Storm Therapeutics; mechanism unrelated to LIN28/let-7 Not reported

Key Insights :

  • C1632 is the most well-characterized LIN28 inhibitor, with demonstrated efficacy in both in vitro and in vivo models .

Structural Analogs: Triazolo-Pyridazine Derivatives

These compounds share the triazolo-pyridazine core but have divergent applications:

Compound Name (CAS) Structure Modifications Primary Use References
C1632 (108825-65-6) 3-methyl-triazolo-pyridazine + acetamide LIN28 inhibition, cancer, antiviral
WS1R0N3H0N (Unlisted) 6-phenyl-triazolo-pyridazine + acetamide Experimental; no therapeutic data
N-methyl-N-[3-(6-phenyl[...])phenyl]acetamide Phenyl substituent at pyridazine position 6 Research chemical; unspecified biological activity
Compound for noise phobia treatment 3-methyl-triazolo-pyridazine + acetamide Non-sedative treatment in dogs

Key Insights :

  • Structural modifications (e.g., phenyl vs. methyl substituents) alter target specificity. For example, the noise phobia treatment compound shares C1632’s core but lacks LIN28 inhibitory activity .
  • The triazolo-pyridazine scaffold is versatile but requires specific functional groups for LIN28 targeting.

Key Insights :

  • C1632’s DMSO solubility facilitates in vitro testing, but formulation challenges may arise in vivo.
  • Safety profiles for other LIN28 inhibitors remain understudied.

Actividad Biológica

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (commonly referred to as Lin28 1632) is a compound of significant interest due to its biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Molecular Formula : C15H15N5O
  • Molecular Weight : 281.31 g/mol
  • PubChem CID : 2737312

N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide has been identified as a Lin28-let-7 antagonist , which plays a crucial role in regulating gene expression related to cellular growth and differentiation. The Lin28 protein is known to inhibit the let-7 family of microRNAs, which are involved in tumor suppression and developmental processes. By antagonizing Lin28, this compound may restore let-7 activity and thus influence cancer cell proliferation and survival .

1. Anticancer Properties

Research indicates that compounds with similar structures to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide exhibit potent anticancer activities. For instance:

  • Inhibition of c-Met Kinase : Compounds containing triazolo-pyridazine scaffolds have shown significant inhibition of c-Met kinase activity, which is implicated in various cancers. This suggests that N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide might also possess similar properties .
  • Potential in Treating Lung Cancer : The compound's mechanism may provide therapeutic benefits in treating non-small cell lung cancer by modulating pathways that involve c-Met signaling .

2. Neuroprotective Effects

Emerging studies suggest that derivatives of triazolo-pyridazines may have neuroprotective effects. The modulation of neuroinflammatory pathways and enhancement of neurotrophic factors could position N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide as a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anticancerc-Met kinase inhibition
NeuroprotectionModulation of neuroinflammation
Gene RegulationLin28-let-7 antagonism

Case Study: Inhibition of c-Met Kinase

A study published in MDPI highlighted a series of compounds similar to N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide that demonstrated selective inhibition of c-Met kinases at low micromolar concentrations (IC50 = 0.005 µM). These findings support the potential application of this compound in cancer therapeutics .

Q & A

Q. What is the primary mechanism of action of C1632 in modulating the Lin28/let-7 pathway?

C1632 inhibits the RNA-binding protein Lin28 (both isoforms A and B) by disrupting its interaction with pri/pre-let-7 miRNAs, thereby rescuing let-7 maturation . This is validated via in vitro assays such as:

  • Lin28A/pre-let-7a-2 ELISA (IC50 = 8 µM) to quantify binding disruption .
  • qRT-PCR and Renilla luciferase let-7 reporter assays to confirm let-7 upregulation (2–3-fold increase in Huh7 and HEK293T cells) .
  • Western blotting to assess downstream effects, e.g., reduced LIN28B/MYC/miR-34a axis activity and PD-L1 suppression .

Q. How does C1632 influence cancer stem cell (CSC) differentiation and tumorsphere formation?

C1632 induces differentiation in murine embryonic stem cells (ESCs) and reduces tumorsphere formation in cancer cell lines (e.g., MDA-MB-231) by restoring let-7-mediated suppression of pluripotency factors. Key methodologies include:

  • Tumorsphere assays to quantify self-renewal capacity .
  • Morphological analysis (e.g., phase-contrast microscopy) to observe differentiation-like changes .
  • Flow cytometry for CSC marker profiling (e.g., CD44+/CD24− in breast cancer) .

Q. What standardized assays are recommended to validate C1632 activity in vitro?

  • Dose-response studies : Use 60–240 µM C1632 for 24–48 h to assess let-7 upregulation and cytokine suppression (e.g., IL-6, IL-1β) in A549, Huh7, and THP1 cells .
  • Co-immunoprecipitation (Co-IP) : Confirm Lin28/let-7 interaction blockade .
  • RNA sequencing : Identify let-7-dependent transcriptional changes .

Advanced Research Questions

Q. How can conflicting data on C1632’s anti-cancer mechanisms be resolved?

Some studies report let-7-independent effects, such as bromodomain inhibition or metabolic reprogramming via MYC/miR-34a . To address contradictions:

  • Multi-omics integration : Combine miRNA-seq, proteomics, and metabolomics to disentangle pathways.
  • Isoform-specific knockdowns : Use siRNA/shRNA to distinguish LIN28A vs. LIN28B contributions .
  • Dose titration : Test sub-IC50 concentrations to isolate let-7-specific effects .

Q. What experimental designs are optimal for in vivo validation of C1632’s anti-tumor efficacy?

  • Orthotopic xenograft models : Implant LIN28-high cell lines (e.g., MDA-MB-231) into immunodeficient mice; administer C1632 intraperitoneally (10–20 mg/kg, daily) .
  • Tumor microenvironment analysis : Use immunohistochemistry (IHC) to quantify T-cell infiltration (CD8+/CD4+) and PD-L1 expression .
  • Metabolic profiling : Measure lactate/glucose levels to assess LIN28B-mediated acidosis reversal .

Q. How does C1632’s dual role as a Lin28 inhibitor and bromodomain antagonist impact experimental interpretation?

C1632’s off-target bromodomain activity may confound let-7-specific results. Mitigation strategies include:

  • Competitive binding assays : Compare C1632 with selective Lin28 inhibitors (e.g., compound 6-hydroxy-DL-DOPA) .
  • CRISPR-Cas9 Lin28 knockout models : Validate phenotype specificity .
  • Transcriptomic meta-analysis : Overlap DEGs from C1632-treated vs. bromodomain-inhibited cells .

Q. What are the limitations of current high-throughput screening (HTS) approaches for C1632-like compounds?

  • False positives : FRET-based HTS (e.g., Lin28/pre-let-7 binding assays) may miss RNA-binding competitors .
  • Cell-free vs. cellular assays : Prioritize follow-up qRT-PCR in relevant cell lines (e.g., Huh7, A549) .
  • Structural ambiguity : Use NMR or X-ray crystallography to resolve C1632’s binding domain on Lin28 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lin28-let-7 antagonist 1
Reactant of Route 2
Reactant of Route 2
Lin28-let-7 antagonist 1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.